(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride
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Overview
Description
(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2-methylpiperidine-3-carboxylate.
Chiral Resolution: The chiral centers are introduced through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The stereochemistry of the compound allows it to fit into active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-2-methylpiperidine-3-carboxylate: This compound shares a similar structure but differs in the ester group.
Ethyl 2-methylpiperidine-3-carboxylate: The non-chiral version of the compound.
2-Methylpiperidine-3-carboxylate derivatives: Various derivatives with different substituents.
Uniqueness
(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in research and industrial applications.
Properties
IUPAC Name |
ethyl (2R,3S)-2-methylpiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDWCJZWWWMEY-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN[C@@H]1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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